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Compound of Interest

Compound Name: 2-Deoxokanshone M

Cat. No.: B15589757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the
norsesquiterpenoid, 2-Deoxokanshone M. This compound is a significant degradation product
of nardosinone, a bioactive constituent of Nardostachys jatamansi. The following sections detalil
its mass spectrometry, infrared spectroscopy, and comprehensive nuclear magnetic resonance
data. Furthermore, detailed experimental protocols for the isolation and spectroscopic analysis
are provided, alongside a visualization of its formation pathway from nardosinone.

Core Spectroscopic Data

The spectroscopic data presented below were instrumental in the structural elucidation of 2-
Deoxokanshone M.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESI-MS) established the
molecular formula of 2-Deoxokanshone M as C12H1602.[1]

lon Measured m/z Calculated m/z
[M+H]*+ 193.1205 193.1223
[M-H]- 191.1066 191.1078
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Infrared (IR) Spectroscopy Data

The Infrared (IR) spectrum of 2-Deoxokanshone M indicates the presence of key functional

groups that are consistent with its proposed structure.

Frequency (Vmax) Functional Group
3331cm™? Hydroxyl (-OH) group

1584 cm~1 Conjugated double bond (C=C)
1546 cm™1 Conjugated double bond (C=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The *H and 3C NMR data were acquired in DMSO-ds. The assignments were confirmed by 2D
NMR experiments, including HSQC, HMBC, and *H-*H COSY.[1]

Table 1: *H NMR (600 MHz) and *3C NMR (150 MHz) Data for 2-Deoxokanshone M in DMSO-
de[1]
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Position OH (ppm), J (Hz) oC (ppm) Type
1 6.49 (1H, t, 4.0) 130.6 CH
2 2.20 (2H, m) 25.3 CH:
3 2.28 (2H, m) 25.6 CH2
4 1.62 (1H, m) 385 CH
5 37.4 C

6 5.23 (1H, s) 102.0 CH
7 167.7 C

8 1.46 (2H, m) 49.2 CH:
9 136.1 C

10 196.3 C

11 0.87 (3H, d, 6.8) 15.4 CHs
12 0.92 (3H, s) 19.4 CHs

Experimental Protocols
Isolation of 2-Deoxokanshone M

2-Deoxokanshone M was isolated from the refluxed products of nardosinone in boiling water.
The separation process involved a combination of column chromatography over ODS, silica
gel, and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and
recrystallization to yield the pure compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR, 3C NMR, and 2D NMR spectra
(HSQC, HMBC, 'H-1H COSY) were recorded on a 600 MHz spectrometer.[1] The sample was
dissolved in DMSO-ds. Chemical shifts (&) are reported in parts per million (ppm) and coupling
constants (J) are in Hertz (Hz).
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High-Resolution Electrospray lonization Mass Spectrometry (HRESI-MS): HRESI-MS data
were acquired on a UPLC-Q-TOF-MS/MS system in both positive and negative ion modes.[2]
[3] The mobile phase typically consists of a gradient of water (containing 0.1% formic acid) and
acetonitrile (containing 0.1% formic acid).[2][3]

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The
spectrum reveals the presence of hydroxyl and conjugated double bonds, which are
characteristic features of the molecule.[1]

Formation of 2-Deoxokanshone M from
Nardosinone

2-Deoxokanshone M is a degradation product of nardosinone. The formation involves a series
of chemical reactions, including the opening of the peroxy ring in nardosinone, keto-enol
tautomerization, oxidation, cleavage of the isopropyl group, and a pinacol rearrangement.[4][5]

[6]

Keto-Enol Tautomerization,
N, Peroxy Ring-Opening > N(?r:?;i;l%nizg;ﬂ Oxidation, Isopropyl Cleavage= R (s Pinacol Rearrangement M Doxokanshone M

Click to download full resolution via product page
Caption: Plausible degradation pathway of Nardosinone to 2-Deoxokanshone M.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
natural products like 2-Deoxokanshone M.
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Caption: General workflow for the isolation and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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